molecular formula C6H5Br2N3S B2713623 1-(3,5-Dibromopyridin-2-yl)thiourea CAS No. 31545-35-4

1-(3,5-Dibromopyridin-2-yl)thiourea

Cat. No.: B2713623
CAS No.: 31545-35-4
M. Wt: 311
InChI Key: XIMYCSKDDBMLSY-UHFFFAOYSA-N
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Description

1-(3,5-Dibromopyridin-2-yl)thiourea is a chemical compound with the molecular formula C6H5Br2N3S and a molecular weight of 311.00 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a thiourea group at the 2 position. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-(3,5-Dibromopyridin-2-yl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Preparation Methods

The synthesis of 1-(3,5-Dibromopyridin-2-yl)thiourea typically involves the reaction of 3,5-dibromopyridine-2-amine with thiocyanate under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Dibromopyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thiourea group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The thiourea group can be hydrolyzed to form the corresponding amine and carbonyl compounds under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromopyridin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

1-(3,5-Dibromopyridin-2-yl)thiourea can be compared with other similar compounds, such as:

    1-(3,5-Dichloropyridin-2-yl)thiourea: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.

    1-(3,5-Difluoropyridin-2-yl)thiourea:

    1-(3,5-Diiodopyridin-2-yl)thiourea: Iodine substitution can enhance certain interactions due to the larger atomic size and polarizability.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

(3,5-dibromopyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3S/c7-3-1-4(8)5(10-2-3)11-6(9)12/h1-2H,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMYCSKDDBMLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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